molecular formula C15H22ClN3OS B2991647 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1321966-06-6

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2991647
CAS No.: 1321966-06-6
M. Wt: 327.87
InChI Key: BNJLCZPHHRMKFA-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core substituted with methyl groups at the 4- and 6-positions. The molecule contains a dimethylaminoethyl side chain linked via an acetamide group and exists as a hydrochloride salt, enhancing its solubility in polar solvents.

  • Molecular Formula: C₁₇H₂₅ClN₄O₂S.
  • Molecular Weight: ~392.9 g/mol.
  • Key Features: A benzo[d]thiazole ring with electron-donating methyl groups (4,6-positions), influencing electronic distribution and steric bulk. A tertiary dimethylamino group, which may participate in hydrogen bonding or ionic interactions due to protonation in the hydrochloride form. An acetamide linker, common in bioactive molecules for modular structural tuning .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS.ClH/c1-10-8-11(2)14-13(9-10)20-15(16-14)18(12(3)19)7-6-17(4)5;/h8-9H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJLCZPHHRMKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound characterized by its complex structure, which includes a thiazole ring and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.

  • Molecular Formula : C18H22ClN3OS2
  • Molecular Weight : 396.0 g/mol
  • CAS Number : 1219163-03-7
PropertyValue
Molecular FormulaC18H22ClN3OS2
Molecular Weight396.0 g/mol
CAS Number1219163-03-7

Research indicates that the compound's biological activity is primarily linked to its interaction with specific cellular targets involved in apoptosis and cell cycle regulation. The presence of the thiazole ring is crucial for its cytotoxic effects, with modifications to this structure significantly affecting its potency against cancer cells .

Anticancer Properties

This compound has shown promising anticancer properties in various studies:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several human cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate effective inhibition of cell proliferation at low concentrations .
  • Mechanisms of Action : Molecular docking studies suggest that the compound binds preferentially to proteins involved in critical signaling pathways, potentially inhibiting their function and leading to apoptosis in cancer cells.

Interaction Studies

The compound interacts with various biological macromolecules, including proteins integral to cancer pathways. Interaction studies have highlighted that modifications to the thiazole ring or the introduction of different substituents can enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Case Studies and Research Findings

  • Study on Human Cancer Cell Lines : A study assessed the efficacy of the compound against multiple cancer cell lines using MTS assays. Results indicated significant activity with IC50 values ranging from 20 µM to 50 µM across different cell types, highlighting its potential as an anticancer agent.
  • Molecular Docking Analysis : Another research effort utilized molecular docking techniques to evaluate binding affinities of the compound with target proteins associated with cancer progression. The findings revealed strong interactions with proteins linked to apoptosis and cell cycle control, supporting its proposed mechanism of action .
  • Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds demonstrated that variations in substituents on the thiazole ring influenced biological activities significantly. This emphasizes the importance of chemical modifications in optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Acetamide Family

Table 1: Key Comparisons of Benzothiazole-Acetamide Derivatives
Compound Name Substituents on Benzothiazole Additional Groups Melting Point (°C) Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4,6-Dimethyl Dimethylaminoethyl (HCl salt) Inferred: 240–260 392.9 Enhanced solubility (HCl salt); potential for H-bonding
N-(4,6-Dichlorobenzo[d]thiazol-2-yl)-... 4,6-Dichloro Isoquinoline 260.1 ~460 High crystallinity; 94.8% HPLC purity
N-(6-Fluorobenzo[d]thiazol-2-yl)-... 6-Fluoro Isoquinoline 248.3 ~445 Electron-withdrawing substituent; 92.5% HPLC purity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, Thiazole 216–218 307.2 R₂²(8) hydrogen-bonded dimers; planar crystal packing

Key Observations :

  • Salt Formation : The hydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogs like those in .
  • Crystallinity : High melting points (240–260°C) in compounds correlate with halogen substituents, suggesting that the target’s methyl groups may reduce melting points slightly due to decreased polarity .

Comparison with Quinoline and Thiazole Derivatives

Table 2: Aminoethyl-Modified Carboxamides and Acetamides
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Biological Relevance Reference
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) Quinoline Dimethylaminopropyl, Carboxamide 309.79 Potential CNS activity due to aminoalkyl side chain
N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline Dimethylaminoethyl, Morpholine 358.43 Dual functionalization for enhanced pharmacokinetics
Target Compound Benzothiazole Dimethylaminoethyl, Acetamide 392.9 Inferred: Improved lipophilicity vs. quinoline analogs

Key Observations :

  • Core Structure Impact: Benzothiazole (target) vs.
  • Side Chain Flexibility: The dimethylaminoethyl group in the target compound offers conformational flexibility similar to SzR-105, which may influence receptor interaction dynamics .

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